molecular formula C9H6ClNO3 B1368974 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid CAS No. 59899-91-1

2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid

Cat. No.: B1368974
CAS No.: 59899-91-1
M. Wt: 211.6 g/mol
InChI Key: SOEYFTOJPIHAOD-UHFFFAOYSA-N
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Description

2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid is a chemical compound with the molecular formula C9H6ClNO3 and a molecular weight of 211.6 g/mol It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Chemical Reactions Analysis

2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid can be compared with other isoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoxazole and oxazole derivatives.

Properties

IUPAC Name

2-(5-chloro-1,2-benzoxazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c10-5-1-2-8-6(3-5)7(11-14-8)4-9(12)13/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEYFTOJPIHAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70574268
Record name (5-Chloro-1,2-benzoxazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59899-91-1
Record name 5-Chloro-1,2-benzisoxazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59899-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloro-1,2-benzoxazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 2
2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 4
2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 5
2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 6
2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid

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